molecular formula C12H9BrF2N2O2 B2957506 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil CAS No. 352303-66-3

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil

Cat. No.: B2957506
CAS No.: 352303-66-3
M. Wt: 331.117
InChI Key: AUXJUUXDNYYRQE-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a useful research compound. Its molecular formula is C12H9BrF2N2O2 and its molecular weight is 331.117. The purity is usually 95%.
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Biological Activity

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural framework that enhances its biological activity. The presence of the difluorobenzyl group and the bromine atom at specific positions on the uracil ring contributes to its interaction with biological targets.

GnRH Antagonism

The primary biological activity of this compound is its role as a GnRH antagonist. GnRH is critical in regulating reproductive hormone release. By antagonizing GnRH receptors, this compound can effectively suppress luteinizing hormone (LH) release, which is beneficial in treating conditions like endometriosis and prostate cancer.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GnRH Receptor AntagonismInhibits LH release in animal models
Anticancer ActivityPotential use in hormone-sensitive cancers
Selectivity ProfileExhibits selectivity towards specific receptor subtypes

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored extensively. Modifications at the 5 and 6 positions of the uracil ring have shown significant effects on binding affinity and biological activity. For instance, the introduction of a methyl group at the 6-position enhances receptor binding potency by 5 to 10 times compared to unmodified uracil derivatives .

In Vivo Studies

In a study involving castrated cynomolgus monkeys, oral administration of this compound demonstrated sustained suppression of plasma LH levels for over 24 hours at a dose of 3 mg/kg. This highlights its potential for long-term therapeutic application in managing hormone-dependent conditions .

Clinical Relevance

The compound is currently under investigation for its efficacy in treating endometriosis-related pain. Its ability to maintain low levels of circulating LH suggests it may be effective in reducing estrogen-driven pathologies .

Properties

IUPAC Name

5-bromo-1-[(2,6-difluorophenyl)methyl]-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF2N2O2/c1-6-10(13)11(18)16-12(19)17(6)5-7-8(14)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXJUUXDNYYRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 5-bromouracil (18.45 g, 96.6 mmol) in 300 mL of dichloroethane was treated with N,O-bis(trimethylsilyl)acetamide (48 mL, 39.5 g, 194 mmol). The reaction mixture was heated at 80° C. for 3 hr under the nitrogen. The solution was cooled down to ambient temperature, 2,6-difluorobenzyl bromide (25 g, 120 mmol) was added and the reaction mixture was heated at 80° C. overnight under the protection of nitrogen. The reaction was cooled down, quenched with MeOH (15 mL), and partitioned between dichloromethane (500 mL) and water (250 mL). The organic layer was washed with brine, dried (sodium sulfate), and evaporated to give a solid. The crude product was triturated with ether, filtered, and washed with ether three times to give compound 1 (15.2 g,50%) as a white solid; MS (CI) m/z 316.90, 318.90 (MH+).
Quantity
18.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
50%

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